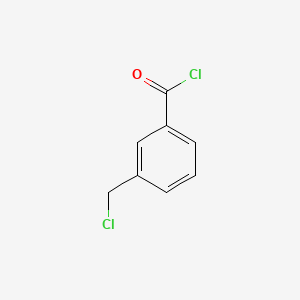

3-(Chloromethyl)benzoyl chloride

Descripción general

Descripción

3-(Chloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzoyl chloride, where a chloromethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .

Métodos De Preparación

3-(Chloromethyl)benzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of trichloromethyl phenyl with paraformaldehyde in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out under nitrogen atmosphere at a temperature range of 50-55°C for 18 hours . Another method involves the use of biphasic aqueous basic conditions with acetone as a solvent, where the precursor compound reacts with salicylic acid under microwave irradiation or heat-induced reflux .

Análisis De Reacciones Químicas

3-(Chloromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include aluminum chloride, paraformaldehyde, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-(Chloromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H6Cl2O . It is also identified by the CAS number 63024-77-1 and has several synonyms, including this compound, Benzoyl chloride, 3-(chloromethyl)-, and m-(chloromethyl)benzoyl chloride .

Chemical and Physical Properties

Key properties of this compound include :

- IUPAC Name : Information not available from the search results.

- InChI : Information not available from the search results.

- InChIKey : Information not available from the search results.

- SMILES : Information not available from the search results.

- Molecular Formula : C8H6Cl2O

- CAS : 63024-77-1

Synthesis Method

This compound can be synthesized using benzenyl trichloride and paraformaldehyde in the presence of a Lewis acid catalyst and a solvent . The reaction is typically carried out at a temperature between 20 and 70°C, with a reaction time of 5 to 20 hours and a pressure of 0.1 to 0.5 MPa . The molar ratio of Lewis acid catalyst to benzenyl trichloride to paraformaldehyde is maintained at 0.05-0.5:1:1-1.5 . Examples of the synthesis include :

- Reacting benzenyl trichloride (0.1 mol), paraformaldehyde (0.1 mol), and aluminum trichloride (anhydrous) (0.05 mol) in 100 mL of methylene dichloride at 55-60°C for 8 hours under a nitrogen pressure of 0.4 MPa results in a product with a main peak area of 90.4% as determined by GC analysis.

- Reacting benzenyl trichloride (0.1 mol), paraformaldehyde (0.15 mol), and Zinc Chloride Anhydrous (0.05 mol) in 130 mL of chloroform at 65-70°C for 5 hours under a nitrogen pressure of 0.2 MPa results in a product with a main peak area of 86.6% as determined by GC analysis.

Applications

This compound is a versatile intermediate with applications in various fields:

- Chemical Industry : It is used as an important organic intermediate .

- Pharmaceuticals : It has applications in the pharmaceutical industry .

- Material Science : It is used in the preparation of new amphiphilic star polymers possessing a hyperbranched core .

- Synthesis of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid : this compound is used in the synthesis of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid, which is a key component in novel analgesic drugs .

Safety and Hazards

This compound is classified as hazardous :

- GHS Classification :

- Causes severe skin burns and eye damage.

- May be corrosive to metals.

- Precautionary Statements :

- Wear protective gloves, protective clothing, eye protection, and face protection.

- IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- Dispose of contents/container to an approved waste disposal plant.

Mecanismo De Acción

The mechanism of action of 3-(Chloromethyl)benzoyl chloride involves its reactivity with nucleophiles and electrophiles. The chloromethyl group makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

3-(Chloromethyl)benzoyl chloride can be compared with other similar compounds such as:

Benzyl chloride: Similar in structure but lacks the carbonyl group.

4-(Chloromethyl)phenyl acetate: Contains an acetate group instead of a carbonyl group.

4-Fluorobenzyl chloride: Contains a fluorine atom instead of a chlorine atom

These compounds have different reactivity and applications, highlighting the uniqueness of this compound in its specific chemical and physical properties.

Actividad Biológica

3-(Chloromethyl)benzoyl chloride, a compound with the molecular formula and CAS registry number 63024-77-1, has garnered attention for its diverse biological activities. This article reviews available literature on its biological effects, including its potential applications in medicinal chemistry and toxicological implications.

- Molecular Weight : 189.039 g/mol

- Structure : The compound consists of a benzoyl group substituted with a chloromethyl group, which enhances its reactivity and biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that derivatives of benzoyl chloride exhibit notable antimicrobial properties. For instance, studies have shown that chlorinated compounds can inhibit bacterial growth, suggesting potential use as disinfectants or antimicrobial agents . The specific activity of this compound remains to be fully elucidated, but its structural similarities to known antimicrobial agents imply potential efficacy.

3. Inhibition of Platelet Aggregation

Research into similar compounds has revealed their ability to inhibit platelet aggregation, a critical factor in thrombus formation and various cardiovascular diseases. Compounds that interact with glycoprotein IIb/IIIa have shown promise in preventing thrombotic events . While specific data on this compound is sparse, its chemical properties may allow for analogous biological interactions.

Case Studies

Several case studies highlight the biological implications of chlorinated compounds:

- Study on Benzyl Chloride : In experimental models, benzyl chloride was linked to increased tumor formation in mice and rats when administered via various routes (e.g., skin application and subcutaneous injection). The results showed a significant correlation between exposure levels and tumor incidence .

- Inhalation Studies : Research involving inhalation exposure to benzoyl chloride vapors demonstrated significant lung tumor development in mice, emphasizing the need for careful handling and risk assessment for similar compounds like this compound .

Toxicological Profile

The toxicological data surrounding chlorinated aromatic compounds suggest several health risks:

Propiedades

IUPAC Name |

3-(chloromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAIYRWHKSJKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212308 | |

| Record name | 3-(Chloromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63024-77-1 | |

| Record name | 3-(Chloromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63024-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063024771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Chloromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(CHLOROMETHYL)BENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR5AXI8B1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3-(Chloromethyl)benzoyl chloride in chemical synthesis?

A1: this compound is a highly versatile reagent used for functionalizing various molecules. One key application is in porphyrin chemistry. [, ] For example, it reacts with meso-(tetra-o-aminophenyl)porphyrin (TAPP) to create precursors for biomimetic models of heme proteins like cytochrome c oxidase (CcO). [] This reaction highlights its utility in building complex molecules relevant to biological systems. Additionally, it can graft alkyl groups onto porous silicon surfaces by forming Si-C bonds. [] This surface modification technique proves valuable in material science, particularly in altering the properties of semiconductors.

Q2: How does the structure of this compound contribute to its reactivity?

A2: The structure of this compound features two reactive sites: the acid chloride group and the chloromethyl group. The acid chloride readily undergoes nucleophilic acyl substitution reactions, making it suitable for attaching the benzoyl moiety to nucleophilic groups like amines. [, ] The chloromethyl group, on the other hand, allows for further functionalization through substitution reactions with various nucleophiles. This bifunctional nature enables the creation of diverse molecular architectures, including "strapped" porphyrins with tailored properties. []

Q3: Can you elaborate on the use of this compound in synthesizing amphiphilic star polymers?

A3: this compound plays a crucial role in preparing amphiphilic star polymers through a "grafting from" method. [] It first reacts with a hyperbranched polymer containing hydroxyl groups, creating a hyperbranched macroinitiator with pendant chloromethyl groups. These groups then serve as initiation sites for the cationic ring-opening polymerization of 2-methyl-2-oxazoline. This process ultimately yields amphiphilic star polymers with a hyperbranched core and hydrophilic graft arms. []

Q4: Are there any studies exploring the impact of different reaction conditions on the reactions involving this compound?

A4: Yes, research indicates that reaction conditions significantly impact the outcome when using this compound. For instance, in the synthesis of amphiphilic star polymers, the choice of counter ion during polymerization significantly affects the reaction rate. Exchanging the chloride counter ion with trifluoromethanesulfonate (KCF3SO3 or AgCF3SO3) or iodide (KI) enhances polymerization rates compared to using the chloride alone. [] This finding highlights the need to optimize reaction conditions for efficient synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.